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Compound of Interest

Compound Name:
6-Chloro-4-thiophen-2-yl-

pyridazin-3-ylamine

CAS No.: 1903632-40-5

Cat. No.: B1475669 Get Quote

Executive Summary
The pyridazine moiety is a "privileged structure" in kinase drug discovery, offering a rigid

heteroaromatic core that effectively mimics the adenine ring of ATP. The specific scaffold 6-

Chloro-4-(thiophen-2-yl)pyridazin-3-amine (Compound 1) is particularly valuable due to its

trifunctional nature:

3-Amino Group: Serves as a primary hydrogen bond donor/acceptor for the kinase hinge

region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

4-Thiophene Moiety: A hydrophobic bulk group positioned to occupy the solvent-exposed

region or the hydrophobic back-pocket (selectivity filter).

6-Chloro Handle: An electrophilic site primed for late-stage diversification via Buchwald-

Hartwig amination or Suzuki-Miyaura coupling to tune potency and physicochemical

properties.

This guide provides a validated protocol for synthesizing this core and processing it into a

library of potent kinase inhibitors.
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Retrosynthetic Analysis
The synthesis of the target scaffold relies on the differential reactivity of halogens on the

pyridazine ring. The C4-position is functionalized first via selective iodination and cross-

coupling, leaving the C6-chlorine intact for downstream library generation.
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Caption: Chemo-selective synthesis workflow. The C4-Iodine is more reactive toward Pd-

catalyzed oxidative addition than the C6-Chlorine, allowing selective installation of the

thiophene ring.

Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Preparation of 6-Chloro-4-(thiophen-2-yl)pyridazin-3-amine.

Step 1: Regioselective Iodination
Reagents: Charge a round-bottom flask with 3-amino-6-chloropyridazine (10.0 g, 77.2 mmol)

and DMF (100 mL).

Addition: Add N-iodosuccinimide (NIS) (17.4 g, 77.2 mmol) portion-wise over 30 minutes at

room temperature.

Reaction: Stir the mixture for 12 hours. Monitor by LC-MS (Target Mass: ~255.4 Da).
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Workup: Pour the reaction mixture into ice water (500 mL). A precipitate will form.

Isolation: Filter the solid, wash with 10% sodium thiosulfate (to remove excess iodine) and

water. Dry in a vacuum oven at 45°C.

Yield: ~85% (Light brown solid).

Checkpoint: 1H NMR should show the disappearance of the C4-proton singlet.

Step 2: Suzuki-Miyaura Coupling (C4-Selective)
Note: The C-I bond is significantly weaker than the C-Cl bond, enabling selective coupling at

C4 without affecting the C6-Cl handle.

Setup: In a pressure vial, combine:

3-Amino-4-iodo-6-chloropyridazine (5.0 g, 19.6 mmol)

Thiophene-2-boronic acid (2.76 g, 21.5 mmol, 1.1 eq)

DME (dimethoxyethane): 60 mL

2M Na2CO3 (aq): 20 mL

Degassing: Sparge the mixture with Argon for 15 minutes (Critical to prevent homocoupling).

Catalyst: Add Pd(PPh3)4 (1.13 g, 5 mol%). Seal the vial immediately.

Heating: Heat to 85°C for 4–6 hours.

Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water/brine.

Purification: Flash column chromatography (Hexane/EtOAc gradient 0 -> 50%).

Product:6-Chloro-4-(thiophen-2-yl)pyridazin-3-amine.[1]

Appearance: Yellow crystalline solid.
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Protocol B: Library Generation (Kinase Inhibitor
Synthesis)
Objective: Functionalization of the C6-position to target the solvent-exposed region of the

kinase.

Buchwald-Hartwig Amination at C6
This step introduces solubility-enhancing groups (e.g., N-methylpiperazine, morpholine) or

additional aromatic rings common in inhibitors like Ensartinib or Crizotinib analogs.

Reagents:

Core Scaffold (1.0 eq)

Amine Partner (e.g., 1-methylpiperazine) (1.2 eq)

Pd2(dba)3 (2 mol%)

Xantphos (4 mol%) - Preferred ligand for electron-deficient pyridazines.

Cs2CO3 (2.0 eq)

1,4-Dioxane (anhydrous)

Procedure:

Mix solid reagents in a vial. Evacuate and backfill with Argon (3x).[2]

Add amine and dioxane via syringe.

Heat at 100°C for 12 hours.

Purification: Filter through Celite. Concentrate and purify via preparative HPLC

(Water/Acetonitrile + 0.1% Formic Acid).

Analytical Data & Quality Control
Table 1: Key Physicochemical Properties of the Core Scaffold
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Property Value/Observation Method

Molecular Formula C8H6ClN3S High-Res MS

Molecular Weight 211.67 g/mol Calculated

Appearance Yellow Solid Visual

1H NMR (DMSO-d6)
7.80 (d, 1H), 7.65 (d, 1H), 7.45

(s, 1H, Pyridazine-H), 7.15 (t,

1H), 6.50 (br s, 2H, NH2)

400 MHz NMR

Solubility
DMSO (>50 mM), MeOH

(Moderate), Water (Poor)
Saturation Shake-flask

Storage -20°C, desiccated Stability testing

Biological Profiling Workflow
To validate the synthesized inhibitors, a hierarchical screening cascade is recommended.

Kinase Selectivity Logic Diagram
Primary Screen

(10 µM Single Point)

Dose Response
(IC50 Determination)

>50% Inhibition

Cellular Assay
(Target Engagement)

IC50 < 100 nM

JNK1/2/3
(Neurodegeneration/Oncology)

c-Met / HGK
(Metastasis)
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Caption: Screening cascade for pyridazine-based inhibitors. Compounds are filtered by

biochemical potency before cellular target engagement (e.g., Western Blot for p-c-Jun).

Assay Protocol: ADP-Glo™ Kinase Assay (Promega)
Used for JNK1/2/3 and c-Met screening.

Preparation: Dilute inhibitors in 100% DMSO (10 mM stock) to 4x working concentration in

Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

Reaction:

Add 2.5 µL Kinase (e.g., JNK1, 5 ng/well).

Add 2.5 µL Inhibitor (or DMSO control). Incubate 10 min at RT.

Add 5 µL Substrate/ATP Mix (e.g., c-Jun peptide + 10 µM ATP).

Incubation: 60 minutes at RT.

Detection:

Add 10 µL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 min.

Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30

min.

Read: Measure Luminescence on a plate reader (e.g., PerkinElmer EnVision).

Expert Tips & Troubleshooting
Regioselectivity Issues: If you observe C6-coupling during the Suzuki step, lower the

temperature to 60°C and ensure the Iodination at Step 1 was complete. The C-Cl bond

requires higher activation energy (usually >100°C or specialized ligands) compared to C-I.

Catalyst Poisoning: The thiophene sulfur can coordinate to Palladium, potentially poisoning

the catalyst in the subsequent Buchwald step. Solution: Use high-activity catalysts like
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Pd2(dba)3/XPhos or Pd-PEPPSI-IPr and ensure thorough washing of the core intermediate

to remove residual sulfur/boron species.

Solubility: Pyridazine amines can be sparingly soluble. For NMR, use DMSO-d6 with a drop

of DCl to protonate the ring if signals are broad.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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